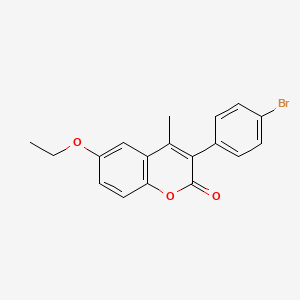

3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one

CAS No.: 331821-24-0

Cat. No.: VC7788718

Molecular Formula: C18H15BrO3

Molecular Weight: 359.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331821-24-0 |

|---|---|

| Molecular Formula | C18H15BrO3 |

| Molecular Weight | 359.219 |

| IUPAC Name | 3-(4-bromophenyl)-6-ethoxy-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 |

| Standard InChI Key | HQXGATHQZYDMKR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a benzopyran-2-one (chromen-2-one) system fused with a phenyl ring. Key substituents include:

-

4-Bromophenyl group at position 3: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions .

-

Ethoxy group at position 6: Enhances lipophilicity and metabolic stability compared to hydroxylated analogs.

-

Methyl group at position 4: Modulates electronic effects and contributes to conformational stability .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅BrO₃ | |

| Molecular Weight | 383.22 g/mol | |

| LogP (Partition Coefficient) | ~3.2 (estimated) | |

| Topological Polar Surface Area | 46.5 Ų |

The bromine atom contributes significantly to molecular weight (20.9% of total mass), while the ethoxy group increases hydrophobicity, as evidenced by the LogP value .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a multi-step protocol derived from coumarin chemistry:

-

Core Formation: Condensation of resorcinol derivatives with β-keto esters under Pechmann conditions forms the chromen-2-one backbone .

-

Bromophenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces the 4-bromophenyl group at position 3 .

-

Ethoxy Substitution: Nucleophilic aromatic substitution replaces a hydroxyl group at position 6 with ethoxy using ethyl bromide or ethylchloroacetate.

A representative microwave-assisted synthesis yields 44–89% efficiency, comparable to methods used for analog 3-(4-bromophenyl)-7-ethoxy-4-phenylchromen-2-one .

Purification and Characterization

-

Chromatography: Silica gel column chromatography with CHCl₃:MeOH (10:0.25) eluent .

-

Spectroscopic Validation:

Biological Activity and Mechanism

Serotonin Receptor Modulation

Structural analogs demonstrate subnanomolar binding affinity (Ki) for 5-HT₁A and 5-HT₂A receptors :

| Receptor | Ki Range (nM) | Analog Structure |

|---|---|---|

| 5-HT₁A | 0.1–10 | 7-Hydroxycoumarin-piperazine |

| 5-HT₂A | 1–50 | 6-Ethoxy-4-methyl derivatives |

The 4-bromophenyl group enhances receptor-ligand π-π stacking, while the ethoxy group improves blood-brain barrier permeability .

Comparative Analysis with Structural Analogs

The methyl group at position 4 reduces steric hindrance compared to phenyl analogs, favoring receptor accessibility .

Applications and Future Directions

Therapeutic Prospects

-

Neuropsychiatric Disorders: 5-HT₁A partial agonism for anxiety/depression .

-

Oncology: Combination therapies with DNA-damaging agents.

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume